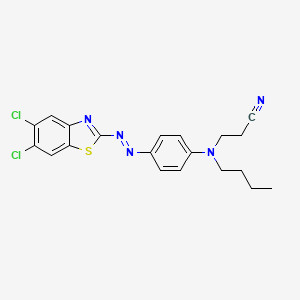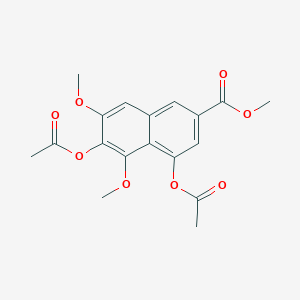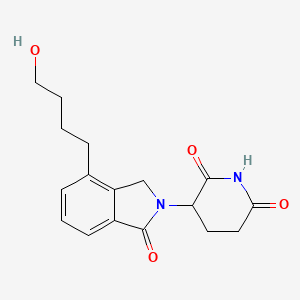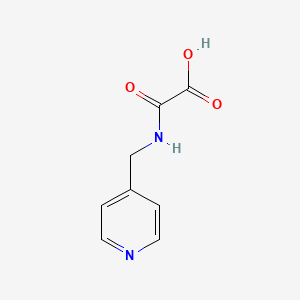![molecular formula C15H11BrN2O2 B13939426 Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- CAS No. 502422-49-3](/img/structure/B13939426.png)
Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- is a heterocyclic aromatic organic compound. It is a derivative of pyridine, a basic nitrogen-containing ring structure, and oxazole, a five-membered ring containing both nitrogen and oxygen atoms. The compound is characterized by the presence of a bromine atom and a methoxy group attached to the phenyl ring, which is further connected to the oxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-5-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable reagent to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reagents, and controlled reaction conditions to ensure purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove or modify existing functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium azide (NaN₃) and organolithium compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .
Aplicaciones Científicas De Investigación
Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 2-bromo-: A simpler derivative with a bromine atom attached to the pyridine ring.
2-Bromo-5-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
Oxazole derivatives: Compounds containing the oxazole ring structure with various substituents.
Uniqueness
Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
502422-49-3 |
|---|---|
Fórmula molecular |
C15H11BrN2O2 |
Peso molecular |
331.16 g/mol |
Nombre IUPAC |
2-(2-bromo-5-methoxyphenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C15H11BrN2O2/c1-19-10-5-6-12(16)11(8-10)15-18-14(9-20-15)13-4-2-3-7-17-13/h2-9H,1H3 |
Clave InChI |
ZLPWRJCQPWCDGU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Br)C2=NC(=CO2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13939351.png)


![Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-](/img/structure/B13939369.png)


![1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine](/img/structure/B13939388.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13939395.png)
![Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate](/img/structure/B13939404.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13939408.png)
![Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-](/img/structure/B13939418.png)


